molecular formula C14H27ClO2 B1414041 Chloromethyl tridecanoate CAS No. 77877-91-9

Chloromethyl tridecanoate

Cat. No. B1414041
CAS RN: 77877-91-9
M. Wt: 262.81 g/mol
InChI Key: NLGHCQWRPFXZQL-UHFFFAOYSA-N
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Description

Chloromethyl tridecanoate is a chemical compound with the molecular formula C14H27ClO2 . It has an average mass of 262.816 Da and a monoisotopic mass of 262.169952 Da .


Synthesis Analysis

The synthesis of chloromethyl compounds often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by zinc iodide and involves the use of chlorosulfonic acid and dimethoxymethane . Another method involves the synthesis of chloromethyl ethylene carbonate using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a tridecanoate chain with a chloromethyl group attached . The exact structure can be determined using various analytical techniques .


Chemical Reactions Analysis

Chloromethyl compounds, such as this compound, can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts reactions, which are a type of electrophilic aromatic substitution . They can also react with thiols to form chloromethylated products .

Scientific Research Applications

1. Environmental Monitoring and Analysis

Chloromethyl tridecanoate and related compounds play a significant role in environmental monitoring and analysis. For instance, a method was developed for determining fatty acids, including tridecanoic acid, in wastewater using gas chromatography-mass spectrometry (GC/MS) (Casado, Hernandez, & Vílchez, 1998). This technique was validated and applied to wastewater samples in Granada, Spain, showcasing its practicality in environmental analysis.

2. Hydrodynamic and Optical Properties in Solution

Research on cellulose tridecanoates has contributed to understanding their hydrodynamic, conformational, and optical properties in solutions. A study by Bushin et al. (2012) explored these properties in chloroform and tetrachloroethane solutions, providing insights into the behavior of cellulose esters with aliphatic substituents in different solvents and temperatures (Bushin et al., 2012).

3. Phase Transitions in Polymer Systems

The interaction of tridecanoic acid with polymer matrices has been a subject of study to understand phase transitions in dispersed systems. An investigation using polarization IR spectroscopy and differential scanning calorimetry revealed the effects of temperature on the orientation and state of tridecanoic acid in polymer matrices (Moskvina, Volkov, Volynskii, & Bakeyev, 1984).

4. Crystal Structure Analysis

The crystal structure of tridecanoic acid has been extensively studied to understand its molecular arrangement. Goto and Asada (1980) determined the structure of the A′-form of tridecanoic acid, providing valuable data for crystallographic analysis and molecular modeling (Goto & Asada, 1980).

5. Synthesis and Chemical Transformation

Tridecanoic acid and its derivatives are crucial in chemical synthesis and transformation. For example, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids has been reported for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000). This demonstrates the compound's utility in creating specialized chemical probes.

Safety and Hazards

Chloromethyl tridecanoate can cause serious eye damage . It may also have long-lasting harmful effects on aquatic life . Therefore, it should be handled with care, and release to the environment should be avoided .

Future Directions

While specific future directions for chloromethyl tridecanoate were not found in the search results, research in the field of chloromethyl compounds is ongoing. For instance, there is interest in the development of environmentally friendly catalysts for chloromethylation reactions . Additionally, hyper cross-linked polymers, which can be synthesized using chloromethylation reactions, have been identified as promising materials for various applications .

properties

IUPAC Name

chloromethyl tridecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)17-13-15/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHCQWRPFXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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